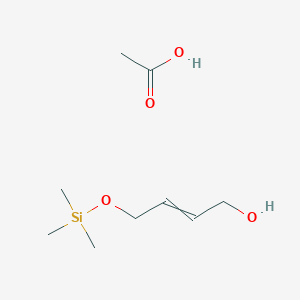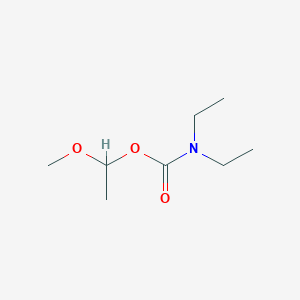![molecular formula C22H22O2Se B14294938 1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene CAS No. 113488-13-4](/img/structure/B14294938.png)
1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene is an organic compound that features a unique structure incorporating selenium
Preparation Methods
The synthesis of 1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene typically involves the reaction of 2-methoxyphenyl selenocyanate with 1,1’-dibromo-2,2’-dimethoxyethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Chemical Reactions Analysis
1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized using oxidizing agents like hydrogen peroxide or sodium periodate, leading to the formation of selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, often using reducing agents such as sodium borohydride.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature controls. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore the compound’s potential as an antioxidant and its ability to modulate biological pathways involving selenium.
Industry: While industrial applications are limited, the compound’s unique properties may lead to future uses in materials science and catalysis.
Mechanism of Action
The mechanism by which 1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene exerts its effects is primarily related to its selenium content. Selenium can participate in redox reactions, influencing various biological pathways. The compound may interact with molecular targets such as enzymes and proteins, modulating their activity through redox mechanisms.
Comparison with Similar Compounds
Similar compounds to 1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene include:
1,1’-{1-Methoxy-2-[(2-methoxyphenyl)thio]ethane-1,1-diyl}dibenzene: This compound contains sulfur instead of selenium and exhibits different reactivity and biological properties.
1,1’-{1-Methoxy-2-[(2-methoxyphenyl)tellanyl]ethane-1,1-diyl}dibenzene: This compound contains tellurium, which has distinct chemical and biological characteristics compared to selenium.
The uniqueness of 1,1’-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene lies in its selenium content, which imparts specific redox properties and potential biological activities not found in its sulfur or tellurium analogs.
Properties
CAS No. |
113488-13-4 |
|---|---|
Molecular Formula |
C22H22O2Se |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-methoxy-2-(2-methoxy-2,2-diphenylethyl)selanylbenzene |
InChI |
InChI=1S/C22H22O2Se/c1-23-20-15-9-10-16-21(20)25-17-22(24-2,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,17H2,1-2H3 |
InChI Key |
WSCZQPFRIKPNBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1[Se]CC(C2=CC=CC=C2)(C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


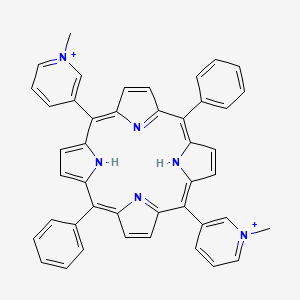
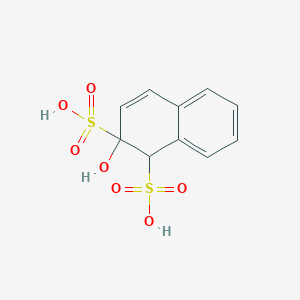
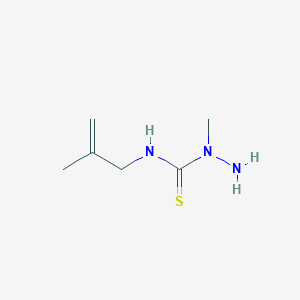
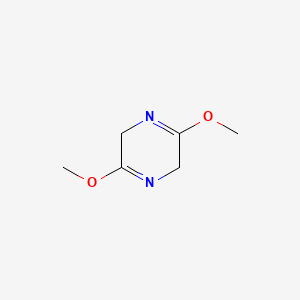
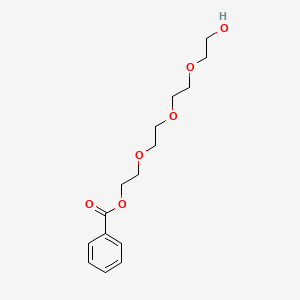
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
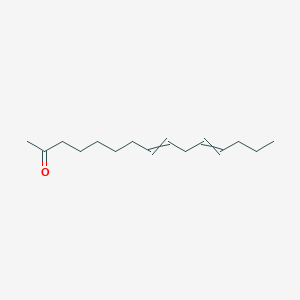
![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)

